molecular formula C14H13N5O B5216457 4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine

4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine

Cat. No.: B5216457
M. Wt: 267.29 g/mol
InChI Key: WOYBPZFOYQRVMD-UHFFFAOYSA-N
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Description

4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring fused with a pyrimidine ring, and it is substituted with a 2-methoxyphenyl group. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine typically involves the Buchwald-Hartwig amination reaction. This reaction uses chlorides with appropriate aminopyrazoles in the presence of palladium catalysts such as Pd2(dba)3, xantphos, and cesium carbonate (Cs2CO3) to yield the desired compound . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted pyrazole and pyrimidine derivatives.

Scientific Research Applications

4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group and pyrazole-pyrimidine core contribute to its selectivity and potency as a CDK2 inhibitor, setting it apart from other similar compounds.

Properties

IUPAC Name

4-[1-(2-methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-20-13-5-3-2-4-12(13)19-9-10(8-17-19)11-6-7-16-14(15)18-11/h2-9H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYBPZFOYQRVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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